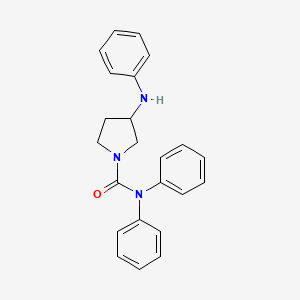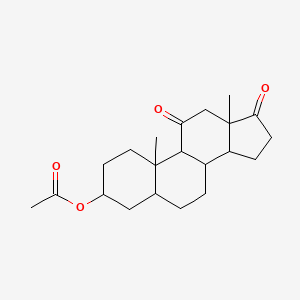![molecular formula C16H12BrN3O4 B11998459 2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a cyanophenoxy group, and a dihydroxyphenyl group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves multiple steps and specific reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The exact synthetic routes and industrial production methods can vary, but they generally involve the use of reagents such as bromine, cyanophenol, and acetohydrazide under controlled conditions .
Análisis De Reacciones Químicas
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(4-bromo-2-cyanophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-(4-bromo-2-cyanophenoxy)acetamide
- 4-bromo-2-methoxybenzonitrile
- 2,4’-dibromoacetophenone
These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Propiedades
Fórmula molecular |
C16H12BrN3O4 |
|---|---|
Peso molecular |
390.19 g/mol |
Nombre IUPAC |
2-(4-bromo-2-cyanophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-2-4-15(11(5-12)7-18)24-9-16(23)20-19-8-10-1-3-13(21)6-14(10)22/h1-6,8,21-22H,9H2,(H,20,23)/b19-8+ |
Clave InChI |
NBLUASJHPVWSPC-UFWORHAWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)C#N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)


![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)



